molecular formula C8H13BrClNOS B1383297 [(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride CAS No. 1645414-72-7

[(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride

Cat. No.: B1383297
CAS No.: 1645414-72-7
M. Wt: 286.62 g/mol
InChI Key: KRJMVKOGUKBEDM-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methylamine hydrochloride (CAS: 1645414-72-7) is a brominated thiophene derivative with a 2-methoxyethylamine substituent. Its molecular formula is C₈H₁₃BrClNOS, and it has a molecular weight of 286.62 g/mol . The compound features a thiophene ring substituted with a bromine atom at the 5-position and a methylene-linked 2-methoxyethylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8(9)12-7;/h2-3,10H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJMVKOGUKBEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(S1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-Bromothiophen-2-yl)methylamine hydrochloride typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through the reaction of 5-bromothiophene-2-carboxaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride(5-Bromothiophen-2-yl)methylamine hydrochloride.

  • Reaction Conditions: : The reaction is usually carried out in anhydrous conditions, using a solvent like dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent oxidation(5-Bromothiophen-2-yl)methylamine hydrochloride.

  • Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield(5-Bromothiophen-2-yl)methylamine hydrochloride.

Chemical Reactions Analysis

(5-Bromothiophen-2-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form (5-bromothiophen-2-yl)methylamine oxide using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

  • Substitution: (5-Bromothiophen-2-yl)methylamine hydrochloride.

  • Common Reagents and Conditions: : Typical reagents include sodium cyanoborohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions(5-Bromothiophen-2-yl)methylamine hydrochloride.

  • Major Products Formed: : The major products include (5-bromothiophen-2-yl)methylamine oxide, the corresponding amine, and various substituted derivatives(5-Bromothiophen-2-yl)methylamine hydrochloride.

Scientific Research Applications

Organic Synthesis

(5-Bromothiophen-2-yl)methylamine hydrochloride serves as a crucial building block in organic synthesis. Its reactivity allows for various transformations, including:

  • Oxidation : Can be oxidized to form (5-bromothiophen-2-yl)methylamine oxide.
  • Reduction : Reduction using lithium aluminum hydride yields the corresponding amine.
  • Substitution Reactions : Engages in nucleophilic substitutions to form diverse derivatives.

Biological Applications

The compound has shown potential in several biological contexts:

  • Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Compounds with thiophene structures often demonstrate anti-inflammatory activities, which could be beneficial for managing inflammatory diseases.
  • Cytotoxicity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study on thiophene derivatives demonstrated that compounds similar to (5-Bromothiophen-2-yl)methylamine hydrochloride exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in pharmaceuticals targeting infectious diseases.

Cytotoxicity Assessment

Research involving cell viability assays indicated that this compound could inhibit the growth of cancer cell lines, with IC values suggesting moderate potency. Such findings warrant further investigation into its mechanisms and potential therapeutic uses.

Mechanistic Insights

Investigations into the mechanism of action revealed that (5-Bromothiophen-2-yl)methylamine hydrochloride may interact with specific signaling pathways involved in inflammation and cancer progression. This highlights its relevance in developing targeted therapies.

Mechanism of Action

The mechanism by which (5-Bromothiophen-2-yl)methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Positional Isomer: (4-Bromothiophen-2-yl)methylamine Hydrochloride

  • CAS : 1645503-21-4
  • Molecular Formula: C₈H₁₃BrClNOS
  • Molecular Weight : 286.62 g/mol
  • Key Difference : Bromine is at the 4-position of the thiophene ring instead of the 5-position.
  • For example, the 4-bromo substitution may influence π-stacking interactions in biological systems compared to the 5-bromo analog .

Heterocyclic Variation: (5-Bromopyrimidin-2-yl)methylamine Hydrochloride

  • CAS : 2126162-53-4
  • Molecular Formula : C₆H₉BrClN₃
  • Molecular Weight : 238.51 g/mol
  • Key Differences :
    • Replacement of thiophene with a pyrimidine ring (six-membered, two nitrogen atoms).
    • Methylamine substituent instead of 2-methoxyethylamine.

Chain Length and Salt Form: 2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride

  • CAS : 2155852-47-2
  • Molecular Formula : C₇H₁₂BrCl₂N₃
  • Molecular Weight : 289.01 g/mol
  • Key Differences: Ethyl linker between the pyrimidine and amine (vs. methylene linker in the target compound). Dihydrochloride salt (vs. monohydrochloride).
  • The dihydrochloride form could enhance aqueous solubility but may also affect crystallinity .

Aromatic System Variation: Benzyl[(4-propoxyphenyl)methyl]amine Hydrochloride

  • CAS: Not specified (referenced in ).
  • Molecular Formula: C₁₇H₂₁ClNO
  • Molecular Weight : ~290.81 g/mol
  • Key Differences :
    • Replacement of thiophene with a benzene ring and addition of a propoxyphenyl group.
    • Benzylamine core instead of methoxyethylamine.
  • Implications: The benzene ring provides greater aromaticity, which may enhance stability but reduce electronic diversity compared to thiophene.

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
(5-Bromothiophen-2-yl)methylamine hydrochloride 1645414-72-7 C₈H₁₃BrClNOS 286.62 5-bromo-thiophene, 2-methoxyethylamine, HCl salt High solubility due to HCl salt; potential for π-interactions
(4-Bromothiophen-2-yl)methylamine hydrochloride (isomer) 1645503-21-4 C₈H₁₃BrClNOS 286.62 4-bromo-thiophene Altered electronic effects may impact target binding
(5-Bromopyrimidin-2-yl)methylamine hydrochloride 2126162-53-4 C₆H₉BrClN₃ 238.51 Pyrimidine ring, methylamine Enhanced hydrogen-bonding capacity; lower molecular weight
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride 2155852-47-2 C₇H₁₂BrCl₂N₃ 289.01 Ethyl linker, dihydrochloride Increased solubility; flexible linker may improve binding
Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride - C₁₇H₂₁ClNO ~290.81 Benzene ring, propoxyphenyl group Higher steric bulk; potential stability trade-offs

Research Findings and Implications

  • Structural Isomerism : The positional isomer (4-bromo vs. 5-bromo) may lead to differences in biological activity, as seen in other brominated compounds where halogen positioning affects target engagement .
  • Heterocyclic Substitution : Pyrimidine analogs (e.g., CAS 2126162-53-4) have demonstrated enhanced interactions with enzymes like HDACs in related studies, suggesting that the target compound’s thiophene core could be optimized for similar applications .
  • Salt Forms: Dihydrochloride salts (e.g., CAS 2155852-47-2) often exhibit superior solubility, which may be advantageous for in vivo studies compared to monohydrochloride forms .

Biological Activity

(5-Bromothiophen-2-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity. The compound features a thiophene ring, which is known for its presence in various biologically active molecules. This article explores the biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Chemical Formula : C8_8H13_{13}BrClNOS
  • Molecular Weight : 286.62 g/mol
  • CAS Number : 86775492

Synthesis Methods

The synthesis of (5-Bromothiophen-2-yl)methylamine hydrochloride typically involves:

  • Starting Materials : 5-bromothiophene-2-carboxaldehyde and 2-methoxyethylamine.
  • Reagents : Sodium cyanoborohydride as a reducing agent.
  • Conditions : Conducted under anhydrous conditions using solvents like dichloromethane or tetrahydrofuran in an inert atmosphere to prevent oxidation.

The biological activity of (5-Bromothiophen-2-yl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The binding affinity and selectivity towards these targets can lead to various pharmacological effects, which are crucial for its application in therapeutic contexts.

Biological Activity

Research indicates that (5-Bromothiophen-2-yl)methylamine hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Similar thiophene derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds with thiophene structures often demonstrate anti-inflammatory activities, which could be beneficial in managing inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Comparative Studies

To understand the unique properties of (5-Bromothiophen-2-yl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
(4-Bromothiophen-2-yl)methyl(2-methoxyethyl)amine hydrochloride1645503-21-4Substituted at the 4th position; different biological activity profile
(3-Bromothiophen-2-yl)methyl(2-methoxyethyl)amine hydrochloride1247757-72-7Varies in reactivity due to substitution pattern
(4-Chlorothiophen-2-yl)methyl(2-methoxyethyl)amine hydrochloride44118266Chlorine substitution may alter pharmacological effects

Case Studies and Research Findings

  • Antimicrobial Activity : A study on thiophene derivatives showed that compounds similar to (5-Bromothiophen-2-yl)methylamine hydrochloride exhibited significant antimicrobial activity against various bacterial strains.
  • Cytotoxicity Assessment : Research involving cell viability assays demonstrated that this compound could inhibit the growth of cancer cell lines, with IC50_{50} values indicating moderate potency.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interact with specific signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What are the common synthetic routes for (5-Bromothiophen-2-yl)methylamine hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential alkylation and coupling reactions. A plausible route includes:

Amine alkylation : React 2-methoxyethylamine with a brominated thiophene derivative (e.g., 5-bromo-2-thiophenemethanol) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) to form the secondary amine .

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt .

  • Key Considerations : Optimize reaction time and temperature to minimize byproducts. For example, stirring under nitrogen at 65°C for 1.5 hours improved yields in similar amine alkylations .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Use orthogonal analytical techniques:
  • LCMS : Detect the molecular ion peak (e.g., m/z 618 [M+H]⁺ in similar compounds) to confirm molecular weight .
  • HPLC : Retention times under standardized conditions (e.g., 1.16 minutes with SMD-TFA05 conditions) verify purity .
  • NMR : ¹H/¹³C NMR spectra confirm structural integrity (e.g., methoxyethyl protons at δ ~3.3–3.5 ppm, bromothiophene protons at δ ~6.8–7.2 ppm).
  • Elemental Analysis : Validate chloride content (~18–20% for hydrochloride salts).

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store as a solid in airtight, light-resistant containers at –20°C under anhydrous conditions. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability studies indicate >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and proposed structures during characterization?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to unambiguously confirm stereochemistry and connectivity .
  • Tandem MS/MS : Fragment the molecular ion to validate substituent positions (e.g., bromine isotopic patterns in MS²).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish methoxyethyl chain protons from aromatic thiophene protons .

Q. What strategies optimize reaction yields when synthesizing intermediates for this compound?

  • Methodological Answer :
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance alkylation efficiency in biphasic systems .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility, while heptane aids in crystallization .
  • Temperature control : Gradual heating (e.g., 25°C → 65°C) minimizes side reactions like thiophene ring degradation.

Q. How to design degradation studies to understand stability under various conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photostability : UV light (ICH Q1B guidelines) for 48 hours.
  • Analytical monitoring : Track degradation products via HPLC-MS. For example, hydrolysis of the methoxyethyl group may produce glycolic acid derivatives .

Q. What computational methods predict biological activity based on structural features?

  • Methodological Answer :
  • Molecular docking : Screen against target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. The bromothiophene moiety may enhance binding affinity to hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., bromine electronegativity, methoxy chain length) with activity data from analogous compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride

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